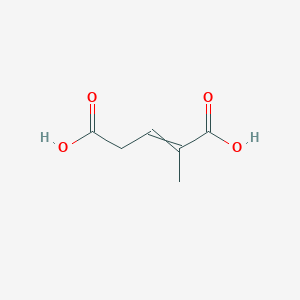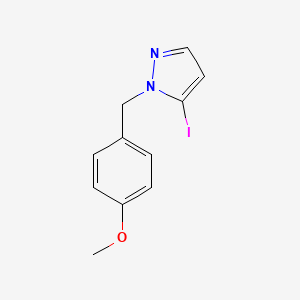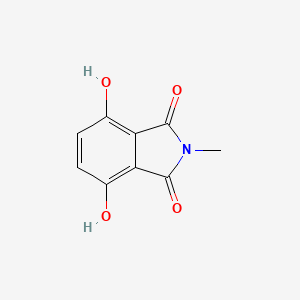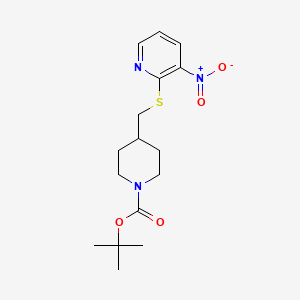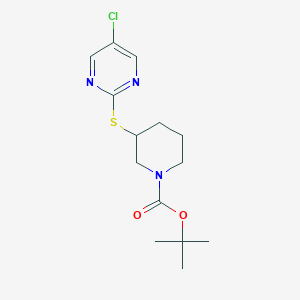
Diethyl 4-amino-2,6-dimethylisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-amino-2,6-dimethylisophthalate is an organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes an amino group and two ester groups attached to a dimethylisophthalate core. Its molecular formula is C14H19NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-amino-2,6-dimethylisophthalate typically involves multiple steps. One common method starts with the diethyl ester of acetonedicarboxylic acid. This compound undergoes cyclization with isonitrosoacetylacetone to form a substituted nitrosophenol, which is then hydrogenated to produce this compound . The overall yield of this method is significantly higher compared to traditional methods, making it more efficient and safer.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized to ensure high yields and purity of the final product. The use of advanced catalysts and controlled reaction conditions helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-amino-2,6-dimethylisophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The amino group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents such as sulfonyl chlorides are used for sulfonylation reactions.
Major Products Formed
The major products formed from these reactions include sulfonylated derivatives, which have potential antimicrobial properties .
Scientific Research Applications
Diethyl 4-amino-2,6-dimethylisophthalate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 4-amino-2,6-dimethylisophthalate involves its interaction with specific molecular targets and pathways. The amino group in the compound plays a crucial role in its biological activity. For example, in antimicrobial applications, the compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .
Comparison with Similar Compounds
Diethyl 4-amino-2,6-dimethylisophthalate can be compared with other similar compounds such as:
Diethyl 5-amino-2-hydroxy-4,6-dimethylisophthalate: This compound has similar structural features but includes a hydroxyl group, which imparts different chemical properties.
Diethyl-5-[(N,N-diethylglycyl)amino]-2-hydroxy-4,6-dimethylisophthalate: Known for its anti-arrhythmic properties, this compound is structurally related but has additional functional groups that enhance its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
diethyl 4-amino-2,6-dimethylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C14H19NO4/c1-5-18-13(16)11-8(3)7-10(15)12(9(11)4)14(17)19-6-2/h7H,5-6,15H2,1-4H3 |
InChI Key |
WPPVALLBPRVSON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1C)N)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,3R,4R,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol](/img/structure/B13974542.png)

![Bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B13974548.png)
![(2-Isopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13974551.png)
